molecular formula C17H24ClN3O2S B11494074 3-[(4-chlorophenyl)sulfonyl]-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrol-2-amine

3-[(4-chlorophenyl)sulfonyl]-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11494074
M. Wt: 369.9 g/mol
InChI Key: YTCQISNBNWJYJF-UHFFFAOYSA-N
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Description

N-(3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-1-yl}propyl)-N,N-dimethylamine is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-1-yl}propyl)-N,N-dimethylamine typically involves multi-step organic reactionsThe final step involves the attachment of the dimethylamine group to the propyl chain .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-1-yl}propyl)-N,N-dimethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry

In chemistry, N-(3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-1-yl}propyl)-N,N-dimethylamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies .

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of N-(3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-1-yl}propyl)-N,N-dimethylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives with sulfonyl and chlorophenyl groups. Examples include:

Uniqueness

What sets N-(3-{2-amino-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-1-yl}propyl)-N,N-dimethylamine apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for specialized applications in drug development and materials science .

Properties

Molecular Formula

C17H24ClN3O2S

Molecular Weight

369.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-[3-(dimethylamino)propyl]-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C17H24ClN3O2S/c1-12-13(2)21(11-5-10-20(3)4)17(19)16(12)24(22,23)15-8-6-14(18)7-9-15/h6-9H,5,10-11,19H2,1-4H3

InChI Key

YTCQISNBNWJYJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CCCN(C)C)C

Origin of Product

United States

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